molecular formula C14H17F2NO2 B2789278 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2320379-84-6

1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2789278
CAS No.: 2320379-84-6
M. Wt: 269.292
InChI Key: VSLBKYZBPQVKGH-UHFFFAOYSA-N
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Description

  • The difluoromethyl group can be introduced via nucleophilic substitution reactions.
  • Common reagents: Difluoromethylating agents such as difluoromethyl bromide.
  • Reaction conditions: Typically carried out at low temperatures to control the reactivity.
  • Attachment of the Methoxyphenyl Group:

    • The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
    • Common reagents: Methoxybenzene, acyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl3).
    • Reaction conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    • Formation of the Azetidine Ring:

      • Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
      • Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
      • Reaction conditions: Refluxing the mixture under an inert atmosphere.

    Chemical Reactions Analysis

    Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
      • Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
    • Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
      • Major products: Corresponding alcohol derivatives.
    • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      • Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
      • Major products: Substituted derivatives with various functional groups.

    Scientific Research Applications

      Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

      Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.

      Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Mechanism of Action

    The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.

    Comparison with Similar Compounds

      1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

      1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.

    Uniqueness: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VSLBKYZBPQVKGH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17F2NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    269.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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